4-(Diethylamino)benzohydrazide

Beschreibung

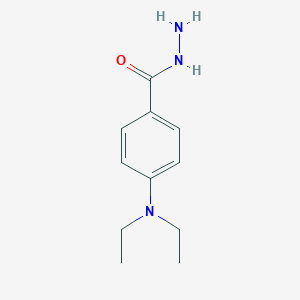

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(diethylamino)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNSOBLTEWFAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366369 | |

| Record name | 4-(diethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100139-54-6 | |

| Record name | 4-(diethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100139-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Diethylamino)benzohydrazide: Synthesis, Properties, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethylamino)benzohydrazide, identified by CAS number 100139-54-6, is a versatile chemical intermediate with significant potential in medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring a reactive hydrazide moiety and a diethylamino group, makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules.[1] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and known biological activities of 4-(diethylamino)benzohydrazide and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its potential therapeutic effects are presented, along with a discussion of its role as a precursor in the development of enzyme inhibitors and antimicrobial agents.

Chemical and Physical Properties

4-(Diethylamino)benzohydrazide is a stable, solid compound at room temperature. Its core structure consists of a benzene ring substituted with a diethylamino group at the para position relative to a hydrazide functional group.

| Property | Value | Reference(s) |

| CAS Number | 100139-54-6 | [1] |

| Molecular Formula | C₁₁H₁₇N₃O | [2] |

| Molecular Weight | 207.27 g/mol | [2] |

| Melting Point | 99-101 °C | [3] |

| Appearance | Solid | [3] |

| Solubility | Limited data available. A structurally similar compound, N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride, has a measured solubility of 35.6 µg/mL at pH 7.4.[4] Further studies are needed to determine the solubility of the parent compound in various aqueous and organic solvents. | [4] |

| pKa | No experimental data available. Further studies are required for its determination. |

Synthesis of 4-(Diethylamino)benzohydrazide

The synthesis of 4-(diethylamino)benzohydrazide is typically achieved through a two-step process, starting from 4-(diethylamino)benzoic acid. The general workflow involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-(diethylamino)benzoate

A general procedure for the esterification of a similar p-aminobenzoic acid derivative can be adapted.[5]

-

To a solution of 4-(diethylamino)benzoic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-(diethylamino)benzoate.

Step 2: Synthesis of 4-(Diethylamino)benzohydrazide

This procedure is adapted from the synthesis of similar benzohydrazide derivatives.[3][5]

-

Dissolve ethyl 4-(diethylamino)benzoate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 4-(diethylamino)benzohydrazide, will often precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activities and Therapeutic Potential

While direct studies on the biological activities of 4-(diethylamino)benzohydrazide are limited, a substantial body of research on its derivatives highlights its potential as a pharmacologically important scaffold. These derivatives have demonstrated a wide range of activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[6] Derivatives of 4-(diethylamino)benzohydrazide have been investigated for their potential antibacterial and antifungal properties. The proposed mechanism of action for some hydrazide derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of microbial cell wall synthesis.[6]

Anticancer Activity

Numerous studies have reported the anticancer potential of benzohydrazide derivatives.[7] Hydrazones derived from 4-(diethylamino)benzohydrazide have been shown to exhibit cytotoxic effects against various cancer cell lines.[8] The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Enzyme Inhibition

Derivatives of 4-(diethylamino)benzohydrazide have been identified as potent inhibitors of several clinically relevant enzymes.

-

Urease Inhibition: Hydrazone derivatives of benzohydrazides have shown significant inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori.[9]

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Certain benzohydrazide derivatives have been investigated as inhibitors of EGFR kinase, a key target in cancer therapy.[10]

-

Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase isoforms is a therapeutic strategy for various diseases, and benzohydrazide derivatives have been explored for this purpose.[2]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of 4-(diethylamino)benzohydrazide and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 4-(diethylamino)benzohydrazide or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Urease Inhibition Assay

This colorimetric assay measures the amount of ammonia produced by the enzymatic action of urease on urea.[13][14]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing urease enzyme solution and the test compound at various concentrations. Include a positive control (a known urease inhibitor) and a negative control (no inhibitor).

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a urea solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Ammonia Detection: Stop the reaction and add reagents (e.g., phenol-hypochlorite) to detect the produced ammonia, which forms a colored product.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm).

-

Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR kinase.[15][16]

-

Reaction Setup: In a suitable assay plate, add the EGFR kinase, a specific peptide substrate, and the test compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature to allow for phosphorylation.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or antibody-based detection of the phosphorylated substrate.

-

Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of EGFR kinase inhibition and determine the IC₅₀ value.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which can be inhibited by specific inhibitors.[17][18]

-

Enzyme and Inhibitor Preparation: In a 96-well plate, add the carbonic anhydrase enzyme and the test compound at different concentrations.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate.

-

Substrate Addition: Add a suitable substrate (e.g., p-nitrophenyl acetate) to initiate the reaction. The enzyme will hydrolyze the substrate to produce a colored product (p-nitrophenol).

-

Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.

-

Data Analysis: Determine the rate of the enzymatic reaction in the presence and absence of the inhibitor. Calculate the percentage of inhibition and the IC₅₀ value.

Antibacterial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.[9]

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

4-(Diethylamino)benzohydrazide is a valuable and versatile building block in medicinal chemistry. While research on the core molecule itself is ongoing, the extensive studies on its derivatives have demonstrated significant potential for the development of novel therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthetic accessibility of this scaffold, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals to explore its full therapeutic potential. Further investigations into the specific signaling pathways modulated by 4-(diethylamino)benzohydrazide and its derivatives are warranted to fully elucidate their mechanisms of action and to guide the design of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - 4-(diethylamino)benzohydrazide (C11H17N3O) [pubchemlite.lcsb.uni.lu]

- 3. chemijournal.com [chemijournal.com]

- 4. N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride | C13H19Cl2N3O2 | CID 16196357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. benchchem.com [benchchem.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. 4-(Diethylamino)benzohydrazide|CAS 100139-54-6 [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Synthesis of 4-(Diethylamino)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis protocol for 4-(diethylamino)benzohydrazide, a versatile intermediate in pharmaceutical and chemical research. The document outlines a two-step synthetic pathway, commencing with the esterification of 4-(diethylamino)benzoic acid, followed by hydrazinolysis of the resulting ester. Detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthesis workflow are presented to facilitate replication and understanding by researchers in drug development and organic synthesis.

I. Overview of the Synthetic Pathway

The synthesis of 4-(diethylamino)benzohydrazide is efficiently achieved through a two-step process. The first step involves the conversion of 4-(diethylamino)benzoic acid to its corresponding ethyl ester, ethyl 4-(diethylamino)benzoate. This esterification is typically acid-catalyzed. The subsequent step is the hydrazinolysis of the purified ester using hydrazine hydrate, which yields the desired 4-(diethylamino)benzohydrazide. This method is analogous to established procedures for the synthesis of other benzohydrazide derivatives.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 4-(diethylamino)benzoate

This procedure details the acid-catalyzed esterification of 4-(diethylamino)benzoic acid with ethanol.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(diethylamino)benzoic acid (1 equivalent).

-

Add absolute ethanol in excess (e.g., 5-10 volumes relative to the benzoic acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl 4-(diethylamino)benzoate.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Synthesis of 4-(Diethylamino)benzohydrazide

This procedure describes the conversion of ethyl 4-(diethylamino)benzoate to 4-(diethylamino)benzohydrazide via hydrazinolysis.

Methodology:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the purified ethyl 4-(diethylamino)benzoate (1 equivalent) in ethanol (5-10 volumes).

-

Add hydrazine hydrate (80-99% solution, 3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting material and excess hydrazine.

-

The crude 4-(diethylamino)benzohydrazide can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

III. Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-(Diethylamino)benzoic acid | C₁₁H₁₅NO₂ | 193.24 | 192-193[1] | Powder[1] |

| Ethyl 4-(diethylamino)benzoate | C₁₃H₁₉NO₂ | 221.30 | Not specified | Not specified |

| 4-(Diethylamino)benzohydrazide | C₁₁H₁₇N₃O | 207.27 | Not specified | Solid |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Reaction Time | Typical Yield |

| Esterification | 4-(Diethylamino)benzoic acid, Ethanol, H₂SO₄ (cat.) | Ethanol | 4-6 hours | 80-90% |

| Hydrazinolysis | Ethyl 4-(diethylamino)benzoate, Hydrazine hydrate | Ethanol | 6-12 hours | 75-85% |

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 4-(diethylamino)benzohydrazide.

Caption: Two-step synthesis of 4-(diethylamino)benzohydrazide.

References

An In-depth Technical Guide to 4-(Diethylamino)benzohydrazide: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethylamino)benzohydrazide is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry. Its unique structure, featuring a benzohydrazide core substituted with a diethylamino group, makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for the synthesis of 4-(Diethylamino)benzohydrazide and its derivatives. Furthermore, it explores the diverse biological activities exhibited by compounds derived from this core structure, highlighting its potential in drug discovery.

Chemical Structure and Nomenclature

The chemical structure of 4-(Diethylamino)benzohydrazide is characterized by a benzene ring substituted with a diethylamino group at the para position (position 4) and a hydrazide group.

Chemical Structure:

IUPAC Name: 4-(Diethylamino)benzohydrazide

Physicochemical Properties

The physicochemical properties of 4-(Diethylamino)benzohydrazide are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇N₃O | |

| Molecular Weight | 207.27 g/mol | |

| Appearance | Solid | [1] |

| Purity | 98% | [1] |

| InChI | InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) | [1] |

| InChI Key | PUNSOBLTEWFAMJ-UHFFFAOYSA-N | [1] |

| SMILES | CCN(CC)c1ccc(cc1)C(=O)NN |

Synthesis of Benzohydrazide Derivatives: Experimental Protocol

The synthesis of benzohydrazide derivatives, including 4-(Diethylamino)benzohydrazide, generally follows a two-step process. The first step involves the esterification of the corresponding benzoic acid, followed by reaction with hydrazine hydrate. A general protocol for the synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide, which can be adapted for 4-(diethylamino)benzohydrazide, is described below.[2]

Step 1: Synthesis of Methyl 4-(tert-butyl)benzoate [2]

-

Suspend 4-(tert-butyl)benzoic acid (2.5 g, 0.014 mmol) in methanol (25 mL).

-

Add concentrated sulfuric acid (1.2 mL) to the flask.

-

Reflux the mixture for 2 hours.

-

After completion, pour the reaction mixture into a beaker containing ice to precipitate the product.

-

Filter and wash the solid product to obtain methyl 4-tert-butylbenzoate.

Step 2: Synthesis of 4-(tert-butyl)benzohydrazide [2]

-

React methyl 4-tert-butylbenzoate with hydrazine hydrate in methanol.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, isolate the product, 4-(tert-butyl)benzohydrazide.

Step 3: Synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide Derivatives [2]

-

Reflux the synthesized 4-(tert-butyl)benzohydrazide with various substituted aromatic aldehydes in the presence of methanol and glacial acetic acid.

-

Maintain continuous stirring.

-

Monitor the reaction progress using TLC.

-

Isolate the final N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives.

General Synthesis and Derivatization Workflow

The synthesis of 4-(Diethylamino)benzohydrazide and its subsequent derivatization to form biologically active compounds can be visualized as a streamlined workflow. This process is fundamental in medicinal chemistry for the generation of compound libraries for screening.

Caption: Workflow for the synthesis of 4-(Diethylamino)benzohydrazide and its derivatization.

Biological Activities of Benzohydrazide Derivatives

Benzohydrazide and its derivatives are recognized for their wide spectrum of biological activities, making them attractive candidates for drug development.[2] These compounds serve as important intermediates in the synthesis of various heterocyclic compounds which are core structures in many pharmaceuticals.[3]

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of benzohydrazide derivatives. For instance, certain N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives have shown significant in vitro urease inhibitory activity, with some compounds exhibiting IC₅₀ values as low as 13.33 ± 0.58 µM.[2] Derivatives of 4-(dimethylamino)ethoxy)benzohydrazide have been synthesized and evaluated as inhibitors of Entamoeba histolytica.[4]

Anticancer and Enzyme Inhibitory Activity

The versatile structure of benzohydrazides has been exploited to design potent inhibitors of various enzymes implicated in diseases like cancer. Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been investigated as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer therapy. Furthermore, salicylaldehyde-based thiosemicarbazones derived from related structures have been shown to be multi-target directed ligands against cholinesterases and carbonic anhydrases, which are relevant to Alzheimer's disease.[5]

The general mechanism of action for many biologically active hydrazones involves their ability to chelate metal ions or to interact with various enzymatic or receptor sites through hydrogen bonding and other non-covalent interactions. The derivatization of the hydrazide moiety allows for the fine-tuning of these interactions to achieve desired biological effects.

Logical Relationship in Drug Discovery

The process of discovering new drug candidates from a core scaffold like 4-(Diethylamino)benzohydrazide follows a logical progression from synthesis to biological evaluation.

Caption: Logical flow from a core chemical scaffold to preclinical drug candidates.

Conclusion

4-(Diethylamino)benzohydrazide is a key building block in the synthesis of a diverse array of biologically active compounds. Its straightforward synthesis and the versatility of its hydrazide functional group allow for the creation of large libraries of derivatives for high-throughput screening. The demonstrated antimicrobial, anticancer, and enzyme inhibitory activities of these derivatives underscore the importance of the benzohydrazide scaffold in modern drug discovery and development. Further exploration of the chemical space around this core structure holds significant promise for the identification of novel therapeutic agents.

References

- 1. N′-[4-(Dimethylamino)benzylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(Diethylamino)benzohydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Diethylamino)benzohydrazide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from synthetic and analytical procedures, alongside detailed experimental protocols for determining solubility.

Introduction

4-(Diethylamino)benzohydrazide is a versatile molecule that serves as a building block in the synthesis of various biologically active compounds. Its solubility in different organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. Understanding its solubility profile is essential for researchers working on the synthesis of novel derivatives and for professionals involved in drug development who need to formulate this compound for preclinical and clinical studies.

Qualitative Solubility Profile

| Solvent | Qualitative Solubility | Rationale/Source |

| Methanol | Soluble | Frequently used as a solvent for the synthesis of benzohydrazide derivatives, indicating good solubility.[1][2] |

| Ethanol | Soluble | Often used for recrystallization, suggesting high solubility at elevated temperatures and lower solubility at room temperature.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for NMR analysis and in biological assays for similar compounds, indicating good solubility.[5] |

| Dimethylformamide (DMF) | Soluble | Used as a solvent for obtaining single crystals of a related derivative, suggesting good solubility.[6] |

It is important to note that these are qualitative assessments. The actual solubility can be influenced by factors such as temperature, the presence of impurities, and the specific grade of the solvent.

Experimental Protocols

Synthesis of 4-(Diethylamino)benzohydrazide

A general and efficient method for the synthesis of 4-(Diethylamino)benzohydrazide involves the reaction of the corresponding ethyl ester with hydrazine hydrate.

Materials:

-

Ethyl 4-(diethylamino)benzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-(diethylamino)benzoate in a minimal amount of absolute ethanol.

-

Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product, 4-(Diethylamino)benzohydrazide, will often precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum.

Diagram: Synthesis Workflow of 4-(Diethylamino)benzohydrazide

Caption: Workflow for the synthesis of 4-(Diethylamino)benzohydrazide.

General Protocol for Determining Solubility

The following is a general method for determining the quantitative solubility of 4-(Diethylamino)benzohydrazide in a specific organic solvent using the isothermal shake-flask method.

Materials:

-

4-(Diethylamino)benzohydrazide (purified)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO, DMF)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of 4-(Diethylamino)benzohydrazide to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After shaking, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 4-(Diethylamino)benzohydrazide in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Diagram: Workflow for Solubility Determination

Caption: General workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for 4-(Diethylamino)benzohydrazide in organic solvents is sparse in the current literature, qualitative assessments based on its synthesis and handling procedures indicate good solubility in common polar organic solvents such as methanol, ethanol, and DMSO. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol for solubility determination offers a reliable method. The synthesis protocol also provides a clear pathway for obtaining the compound for further studies. This guide serves as a foundational resource for the effective handling and application of 4-(Diethylamino)benzohydrazide in a laboratory and developmental setting.

References

- 1. N′-[(E)-4-(Diethylamino)benzylidene]-4-nitrobenzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. rsc.org [rsc.org]

- 6. N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

4-(Diethylamino)benzohydrazide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(diethylamino)benzohydrazide, a versatile chemical intermediate with significant applications in pharmaceutical synthesis. This document details its core physicochemical properties, a comprehensive experimental protocol for its synthesis, and a generalized workflow for the development and evaluation of its derivatives.

Core Physicochemical Data

Quantitative data for 4-(diethylamino)benzohydrazide is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 4-(diethylamino)benzohydrazide |

| CAS Number | 100139-54-6 |

Synthesis of 4-(Diethylamino)benzohydrazide: Experimental Protocol

The synthesis of 4-(diethylamino)benzohydrazide is typically achieved through a two-step process involving the initial esterification of 4-(diethylamino)benzoic acid, followed by hydrazinolysis of the resulting ester. This method is widely adaptable for the synthesis of various benzohydrazide derivatives.

Step 1: Esterification of 4-(Diethylamino)benzoic Acid

This step involves the conversion of 4-(diethylamino)benzoic acid to its corresponding ethyl ester, typically via Fischer-Speier esterification.

Materials:

-

4-(Diethylamino)benzoic acid

-

Absolute ethanol (reagent grade)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 4-(diethylamino)benzoic acid in a generous excess of absolute ethanol.

-

With caution, add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction's progress via thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to ambient temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Dissolve the remaining residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-(diethylamino)benzoate.

Step 2: Hydrazinolysis of Ethyl 4-(Diethylamino)benzoate

The ester obtained in the previous step is converted to the target benzohydrazide by reaction with hydrazine hydrate.

Materials:

-

Ethyl 4-(diethylamino)benzoate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (reagent grade)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve the ethyl 4-(diethylamino)benzoate in ethanol within a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture and reduce the solvent volume by rotary evaporation.

-

The resulting precipitate of 4-(diethylamino)benzohydrazide is then collected by filtration, washed with cold ethanol, and dried under vacuum.

Generalized Workflow for Synthesis and Evaluation of Benzohydrazide Derivatives

The following diagram illustrates a common experimental workflow, from the synthesis of a benzohydrazide to the biological evaluation of its derivatives, such as hydrazones, which are often investigated for their therapeutic potential.

Caption: General workflow for synthesis and biological evaluation of benzohydrazides.

The Synthetic Versatility of 4-(Diethylamino)benzohydrazide: A Gateway to Novel Organic Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)benzohydrazide is a highly versatile and reactive intermediate that has garnered significant attention in the field of organic synthesis. Its unique molecular architecture, featuring a nucleophilic hydrazide moiety and a tertiary amino group on a benzene ring, makes it a valuable building block for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This guide explores the core applications of 4-(Diethylamino)benzohydrazide, providing detailed experimental protocols, quantitative data, and visual representations of key synthetic transformations. Its utility in the synthesis of potentially bioactive compounds makes it a molecule of great interest for medicinal chemistry and drug discovery.[1][2]

Core Applications in Organic Synthesis

The primary applications of 4-(Diethylamino)benzohydrazide lie in its use as a precursor for the synthesis of various nitrogen-containing heterocycles and as a key component in the formation of hydrazones, which are themselves versatile intermediates.[1][3]

Synthesis of Hydrazones

A fundamental reaction of 4-(Diethylamino)benzohydrazide is its condensation with various aldehydes and ketones to form N'-substituted benzylidenebenzohydrazides. This reaction is typically carried out under reflux in a protic solvent like methanol or ethanol, often with a catalytic amount of acid to facilitate the reaction.[3] These hydrazones are not only stable final products but also serve as crucial intermediates for subsequent cyclization reactions.[4]

Experimental Workflow for Hydrazone Synthesis

Caption: General workflow for the synthesis of hydrazones from 4-(Diethylamino)benzohydrazide.

Synthesis of Heterocyclic Compounds

The hydrazide and hydrazone derivatives of 4-(diethylamino)benzohydrazide are excellent precursors for the synthesis of a variety of heterocyclic systems, which are prevalent in many classes of drugs.[1]

-

1,3-Benzothiazin-4-ones: N-substituted 4-(dimethylamino)benzhydrazides (a related compound) undergo cyclization with thiosalicylic acid to yield 1,3-benzothiazin-4-one derivatives.[4] This reaction highlights the potential of the hydrazide moiety to participate in ring-forming reactions.

-

Pyrazoles, Triazoles, Thiadiazoles, and Oxadiazoles: While direct examples with 4-(diethylamino)benzohydrazide are less documented in the provided results, the analogous compound 4-(isatin-3-ylideneamino)benzohydrazide serves as a key precursor for the synthesis of these important five-membered heterocycles through reactions with various electrophilic reagents.[5][6] This suggests that 4-(diethylamino)benzohydrazide could be a viable starting material for similar synthetic strategies.

Quantitative Data

The following table summarizes representative reactions involving 4-(substituted)benzohydrazides and related compounds, showcasing the yields and reaction conditions.

| Starting Hydrazide | Aldehyde/Reagent | Product | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| 4-(tert-butyl)benzohydrazide | 4-(dimethylamino)benzaldehyde | 4-(tert-butyl)-N'-(4-(dimethylamino)benzylidene)benzohydrazide | Methanol | Acetic acid | 4-6 h | 85 | [3] |

| 4-Nitrobenzohydrazide | 4-(diethylamino)benzaldehyde | N'-[(E)-4-(Diethylamino)benzylidene]-4-nitrobenzohydrazide monohydrate | Methanol | Orthophosphoric acid | 5.5 h | 91 | [7] |

| Benzoic acid hydrazide | 4-(diethylamino)salicylaldehyde | N'-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide | Methanol | None mentioned | 3 h | - | [8] |

| 4-Chlorobenzohydrazide | 3,4-dimethoxybenzaldehyde | (E)-4-chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | Ethanol/Water | Conc. HCl | 5 min stir | 97 | |

| 4-(Isatin-3-ylideneamino)benzohydrazide | Hydrazine hydrate | 4-(2-Oxoindolin-3-ylideneamino)benzohydrazide | Ethanol | None mentioned | 1 h | 86 | [5] |

Experimental Protocols

General Procedure for the Synthesis of N'-[(E)-4-(Diethylamino)benzylidene]benzohydrazides

This protocol is adapted from the synthesis of similar benzohydrazide derivatives.[3][7]

Materials:

-

4-(Diethylamino)benzohydrazide

-

Substituted aromatic aldehyde (1.0 equivalent)

-

Methanol

-

Catalytic amount of a suitable acid (e.g., glacial acetic acid, orthophosphoric acid)

Procedure:

-

Dissolve 4-(Diethylamino)benzohydrazide in methanol in a round-bottom flask.

-

Add a catalytic amount of the acid to the solution.

-

Add the substituted aromatic aldehyde (1.0 equivalent) to the flask.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with excess water and then with a cold non-polar solvent like n-hexane to remove any unreacted aldehyde.

-

Dry the product to obtain the N'-substituted hydrazone.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of N'-[(E)-4-(Diethylamino)benzylidene]-4-nitrobenzohydrazide monohydrate[8]

Materials:

-

4-Nitrobenzohydrazide (0.5 g, 2.76 mmol)

-

4-(Diethylamino)benzaldehyde (0.49 g, 2.76 mmol)

-

Orthophosphoric acid (0.2 ml)

-

Methanol (50.0 ml)

Procedure:

-

A mixture of 4-nitrobenzohydrazide, 4-(diethylamino)benzaldehyde, and orthophosphoric acid in methanol was refluxed for 5.5 hours.

-

The solvent was removed under vacuum.

-

The contents were cooled and washed with cold methanol.

-

Crystallization from methanol at room temperature by slow evaporation yielded the final product.

-

Yield: 91%

-

Melting Point: 491 K

Logical Relationships in Heterocycle Synthesis

The synthesis of complex heterocyclic systems from 4-(diethylamino)benzohydrazide derivatives often follows a logical progression from simple starting materials to the final, more complex structures.

Logical Flow from Hydrazide to Heterocycles

Caption: Stepwise synthesis of heterocycles from benzohydrazide precursors.

Conclusion

4-(Diethylamino)benzohydrazide is a valuable and versatile building block in organic synthesis. Its ability to readily form hydrazones and participate in cyclization reactions makes it an important precursor for the synthesis of a wide range of heterocyclic compounds. The straightforward reaction conditions and often high yields associated with its transformations further enhance its appeal to synthetic chemists. The derivatives of 4-(diethylamino)benzohydrazide hold significant potential for applications in medicinal chemistry, warranting further exploration of its synthetic utility in the development of novel therapeutic agents.[1][9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalcsij.com [journalcsij.com]

- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 6. researchgate.net [researchgate.net]

- 7. N′-[(E)-4-(Diethylamino)benzylidene]-4-nitrobenzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Dimethylamino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Synthesis of Heterocyclic Compounds from 4-(Diethylamino)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)benzohydrazide is a versatile and highly reactive chemical intermediate that serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive hydrazide moiety (-CONHNH₂) and a diethylamino group on a benzene ring, makes it an attractive starting material for constructing diverse molecular frameworks. These resulting heterocyclic systems, such as oxadiazoles, thiadiazoles, triazoles, and pyrazoles, are privileged scaffolds in medicinal chemistry, frequently appearing in various classes of therapeutic agents due to their broad spectrum of biological activities. This guide provides a comprehensive overview of the core synthetic pathways, detailed experimental protocols, and quantitative data for the synthesis of key heterocyclic compounds derived from 4-(Diethylamino)benzohydrazide.

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. A primary route to this heterocycle from 4-(diethylamino)benzohydrazide involves cyclodehydration reactions.

Pathway 1: Cyclization with Carbon Disulfide

A common and effective method involves the reaction of the hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is subsequently cyclized. This pathway typically yields a 1,3,4-oxadiazole-2-thiol derivative.

Figure 1: Synthesis of 1,3,4-oxadiazole-2-thiol.

Experimental Protocol: Synthesis of 5-(4-(diethylamino)phenyl)-1,3,4-oxadiazole-2-thiol

-

Dissolve 4-(diethylamino)benzohydrazide (0.01 mol) in absolute ethanol (50 mL).

-

To this solution, add potassium hydroxide (0.015 mol) and carbon disulfide (0.015 mol).

-

Reflux the reaction mixture for 8-10 hours with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified 5-(4-(diethylamino)phenyl)-1,3,4-oxadiazole-2-thiol.

Pathway 2: Cyclodehydration with Aromatic Acids

Another versatile method involves the condensation of 4-(diethylamino)benzohydrazide with an aromatic acid, followed by cyclodehydration of the resulting diacylhydrazine intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃).[1]

Figure 2: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-(4-(diethylamino)phenyl)-1,3,4-oxadiazole

-

Mix equimolar amounts of 4-(diethylamino)benzohydrazide (0.01 mol) and a substituted aromatic acid (0.01 mol).

-

Add phosphorus oxychloride (10 mL) to the mixture cautiously in an ice bath.

-

After the initial reaction subsides, reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a sodium bicarbonate solution, which will cause the product to precipitate.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.[1]

| Entry | R-Group (Aromatic Acid) | Yield (%) | M.P. (°C) |

| 1 | Phenyl | 85 | 155-157 |

| 2 | 4-Chlorophenyl | 88 | 178-180 |

| 3 | 4-Nitrophenyl | 82 | 210-212 |

| 4 | 4-Methoxyphenyl | 87 | 162-164 |

| Note: Data is representative and may vary based on specific reaction conditions. |

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another class of five-membered heterocycles with significant pharmacological applications. Their synthesis from hydrazides often involves the incorporation of sulfur, typically via thiosemicarbazide intermediates or direct cyclization with sulfur-containing reagents.

Pathway: From Thiosemicarbazide Intermediate

This is a robust two-step method. First, the hydrazide is converted to a thiosemicarbazide by reacting with an isothiocyanate. The resulting thiosemicarbazide is then cyclized using a dehydrating agent like concentrated sulfuric acid.

Figure 3: Synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-(Arylamino)-5-(4-(diethylamino)phenyl)-1,3,4-thiadiazole

-

Step 1: Synthesis of Thiosemicarbazide Intermediate

-

Dissolve 4-(diethylamino)benzohydrazide (0.01 mol) in ethanol (30 mL).

-

Add an equimolar amount of the appropriate aryl isothiocyanate (0.01 mol).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture. The thiosemicarbazide product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry.

-

-

Step 2: Cyclization to 1,3,4-Thiadiazole

-

Add the synthesized thiosemicarbazide (0.005 mol) to cold, concentrated sulfuric acid (10 mL) portion-wise, keeping the temperature below 5°C.[2]

-

Stir the mixture in an ice bath for 2 hours, then allow it to stand at room temperature overnight.

-

Carefully pour the mixture onto crushed ice.

-

Neutralize with a concentrated ammonia solution while cooling.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize from ethanol to obtain the pure product.[2]

-

| Entry | R-Group (Isothiocyanate) | Yield (%) | M.P. (°C) |

| 1 | Phenyl | 78 | 221-223 |

| 2 | 4-Chlorophenyl | 81 | 245-247 |

| 3 | 4-Methylphenyl | 79 | 230-232 |

| Note: Data is representative and may vary based on specific reaction conditions. |

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a cornerstone in the development of antifungal and anticancer agents. A common synthetic route from 4-(diethylamino)benzohydrazide involves cyclization of a thiosemicarbazide intermediate in a basic medium, which differs from the acidic conditions used for thiadiazoles.

Pathway: Base-Catalyzed Cyclization of Thiosemicarbazide

The same thiosemicarbazide intermediate used for thiadiazole synthesis can be cyclized under basic conditions (e.g., sodium hydroxide) to yield a 1,2,4-triazole-3-thiol derivative.

Figure 4: Synthesis of 1,2,4-triazole-3-thiones.

Experimental Protocol: Synthesis of 4-Aryl-5-(4-(diethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Suspend the N-aryl-N'-(4-(diethylamino)benzoyl)thiosemicarbazide (0.01 mol) (prepared as in section 2) in an aqueous solution of sodium hydroxide (8%, 50 mL).

-

Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases.

-

Cool the reaction mixture and filter to remove any impurities.

-

Acidify the clear filtrate with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry.

-

Recrystallize from aqueous ethanol to yield the pure triazole-thione.

| Entry | R-Group (Aryl) | Yield (%) | M.P. (°C) |

| 1 | Phenyl | 83 | 198-200 |

| 2 | 4-Chlorophenyl | 86 | 215-217 |

| 3 | 4-Methylphenyl | 84 | 205-207 |

| Note: Data is representative and may vary based on specific reaction conditions. |

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is the most direct method for their preparation.[3][4][5]

Pathway: Knorr Pyrazole Synthesis

This reaction involves the cyclocondensation of 4-(diethylamino)benzohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, typically under acidic catalysis.[3]

Figure 5: Knorr synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 1-(4-(diethylamino)benzoyl)-3,5-dimethyl-1H-pyrazole

-

Dissolve 4-(diethylamino)benzohydrazide (0.01 mol) in absolute ethanol (40 mL) in a round-bottom flask.

-

Add acetylacetone (0.01 mol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.[3]

-

Reflux the reaction mixture for 5-7 hours. Monitor the reaction via TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The product will precipitate out of the solution. If an oil forms, it can be induced to solidify by scratching the flask with a glass rod.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize from an appropriate solvent, such as ethanol/water, to obtain the pure pyrazole derivative.

| Entry | 1,3-Dicarbonyl Compound | Yield (%) | M.P. (°C) |

| 1 | Acetylacetone | 90 | 112-114 |

| 2 | Ethyl Acetoacetate | 85 | 148-150 |

| 3 | Dibenzoylmethane | 88 | 175-177 |

| Note: Data is representative and may vary based on specific reaction conditions. |

Conclusion

4-(Diethylamino)benzohydrazide stands out as a remarkably versatile precursor for the synthesis of a multitude of biologically relevant heterocyclic compounds. The straightforward and often high-yielding reactions to form 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles underscore its utility in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this starting material and to develop novel derivatives with potential therapeutic applications. The ability to readily access these diverse scaffolds from a common starting material makes 4-(diethylamino)benzohydrazide an invaluable tool for the efficient construction of compound libraries for high-throughput screening and lead optimization programs.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. name-reaction.com [name-reaction.com]

reactivity of the hydrazide group in 4-(Diethylamino)benzohydrazide

An In-Depth Technical Guide to the Reactivity of the Hydrazide Group in 4-(Diethylamino)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)benzohydrazide is a versatile chemical intermediate of significant interest in pharmaceutical and materials science. Its molecular architecture, featuring a benzohydrazide core substituted with a diethylamino group, provides a unique combination of electronic properties that govern its reactivity. The hydrazide functional group (-CONHNH₂) is the primary center of reactivity, participating in a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity of the hydrazide group in 4-(diethylamino)benzohydrazide, with a focus on its electronic properties, key reactions, and detailed experimental protocols. This compound serves as a crucial building block for the synthesis of diverse heterocyclic systems, many of which are scaffolds for the development of novel therapeutic agents.[1]

Electronic Properties and Principles of Reactivity

The reactivity of the hydrazide group in 4-(diethylamino)benzohydrazide is profoundly influenced by the electronic effects of both the diethylamino group and the benzoyl moiety.

-

The Diethylamino Group (-N(CH₂CH₃)₂): Positioned para to the hydrazide group, the diethylamino substituent acts as a strong electron-donating group (EDG) through resonance. The nitrogen's lone pair of electrons delocalizes into the benzene ring, increasing the electron density of the aromatic system. This electron-donating effect is transmitted to the hydrazide group, enhancing the nucleophilicity of the terminal nitrogen atom (-NH₂).

-

The Hydrazide Group (-CONHNH₂): The hydrazide group itself has a lone pair of electrons on the terminal nitrogen, making it a potent nucleophile. The adjacent carbonyl group, however, exerts an electron-withdrawing inductive effect. The enhanced nucleophilicity due to the diethylamino group makes the terminal nitrogen the primary site for reactions with electrophiles.

Basicity and pKa Values

| Functional Group | Reference Compound | Reference pKa | Estimated pKa in 4-(Diethylamino)benzohydrazide |

| Diethylamino Group | Aniline | ~4.6[2][10][3][4] | > 4.6 |

| Hydrazide (-NH₂) | Benzhydrazide | ~3.03[7] | > 3.03 |

Table 1: Estimated pKa Values

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[11] The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent.

| Substituent | σp (para) | Effect |

| -N(CH₃)₂ | -0.83 | Strong Electron-Donating |

| -NH₂ | -0.66[12] | Strong Electron-Donating |

| -OH | -0.37 | Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weak Electron-Donating |

| -H | 0.00 | Neutral |

| -Cl | +0.23 | Weak Electron-Withdrawing |

| -CN | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.78 | Strong Electron-Withdrawing |

Table 2: Selected Hammett Substituent Constants (σp)

The highly negative σp value for the analogous dimethylamino group underscores the strong electron-donating character of the diethylamino group, which is central to the enhanced reactivity of the hydrazide moiety in 4-(diethylamino)benzohydrazide.[13]

Key Reactions of the Hydrazide Group

The nucleophilic terminal nitrogen of the hydrazide group in 4-(diethylamino)benzohydrazide readily participates in condensation and cyclization reactions, leading to the formation of a variety of heterocyclic compounds.

Condensation Reactions: Hydrazone Synthesis

4-(Diethylamino)benzohydrazide reacts with aldehydes and ketones in the presence of an acid catalyst to form stable hydrazones. This reaction is a cornerstone of its synthetic utility.

Figure 1: General scheme for hydrazone formation.

-

Materials:

-

4-(Diethylamino)benzohydrazide (1.0 mmol, 207 mg)

-

4-Methoxybenzaldehyde (1.0 mmol, 136 mg, 0.12 mL)

-

Ethanol (20 mL)

-

Glacial acetic acid (2-3 drops)

-

-

Procedure:

-

Dissolve 4-(diethylamino)benzohydrazide in ethanol in a round-bottom flask.

-

Add 4-methoxybenzaldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazone.

-

Cyclization Reactions

The hydrazide moiety is a key precursor for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles.

4-(Diethylamino)benzohydrazide can be cyclized with various reagents, such as carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), to yield 2,5-disubstituted 1,3,4-oxadiazoles.[14][15][16][17]

Figure 2: Synthesis of 1,3,4-oxadiazoles.

-

Materials:

-

4-(Diethylamino)benzohydrazide (1.0 mmol, 207 mg)

-

Benzoic acid (1.0 mmol, 122 mg)

-

Phosphorus oxychloride (POCl₃) (5 mL)

-

-

Procedure:

-

To a solution of 4-(diethylamino)benzohydrazide in phosphorus oxychloride, add benzoic acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole.

-

The reaction of 4-(diethylamino)benzohydrazide with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of an acid catalyst leads to the formation of pyrazole derivatives.[18][19][20][21]

Figure 3: Synthesis of pyrazoles.

-

Materials:

-

4-(Diethylamino)benzohydrazide (1.0 mmol, 207 mg)

-

Acetylacetone (1.0 mmol, 100 mg, 0.1 mL)

-

Ethanol (15 mL)

-

Glacial acetic acid (a few drops)

-

-

Procedure:

-

Dissolve 4-(diethylamino)benzohydrazide and acetylacetone in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure pyrazole derivative.

-

General Experimental Workflow

The synthesis of derivatives from 4-(diethylamino)benzohydrazide typically follows a general workflow, which can be adapted based on the specific target molecule.

Figure 4: General experimental workflow.

Biological Significance and Applications in Drug Development

While there is limited information on the direct biological activity of 4-(diethylamino)benzohydrazide, its derivatives are of significant interest in medicinal chemistry. Hydrazones, 1,3,4-oxadiazoles, and pyrazoles derived from this scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[22][23][24][25][26] The 4-(diethylamino)benzohydrazide core serves as a versatile platform for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Figure 5: Role as a scaffold in drug discovery.

Conclusion

The hydrazide group of 4-(diethylamino)benzohydrazide is a highly reactive and synthetically valuable functional group. Its reactivity is enhanced by the strong electron-donating effect of the para-diethylamino substituent. This heightened nucleophilicity allows for efficient participation in condensation and cyclization reactions, providing access to a wide variety of heterocyclic compounds. The straightforward synthesis of hydrazones, 1,3,4-oxadiazoles, and pyrazoles from this starting material makes it an important building block for the development of new chemical entities with potential therapeutic applications. This guide provides foundational knowledge and practical protocols for researchers and scientists working with this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 4. pKa of Aniline [vcalc.com]

- 5. brainly.com [brainly.com]

- 6. Benzohydrazid | 613-94-5 [m.chemicalbook.com]

- 7. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. global.oup.com [global.oup.com]

- 13. youtube.com [youtube.com]

- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oaji.net [oaji.net]

- 17. arkat-usa.org [arkat-usa.org]

- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

- 21. chim.it [chim.it]

- 22. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. mdpi.com [mdpi.com]

- 25. thepharmajournal.com [thepharmajournal.com]

- 26. biointerfaceresearch.com [biointerfaceresearch.com]

Spectroscopic and Synthetic Profile of 4-(Diethylamino)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of 4-(Diethylamino)benzohydrazide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering key data for the characterization and synthesis of this important chemical intermediate.

Spectroscopic Data

The following sections present the anticipated spectroscopic data for 4-(Diethylamino)benzohydrazide. It is important to note that direct experimental spectra for this specific compound are not widely available in the public domain. The data presented here are estimations based on the analysis of structurally similar compounds, including various N'-substituted benzohydrazides and related aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Estimated)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.65 | Doublet | 2H | Ar-H (ortho to N(CH₂CH₃)₂) |

| ~4.50 | Broad Singlet | 2H | -NH₂ |

| ~3.40 | Quartet | 4H | -N(CH₂CH₃)₂ |

| ~1.18 | Triplet | 6H | -N(CH₂CH₃)₂ |

| ~8.00 | Broad Singlet | 1H | -C(=O)NH- |

¹³C NMR (Carbon-13) NMR Data (Estimated)

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~168.0 | C=O (Amide) |

| ~151.0 | Ar-C (para to C=O) |

| ~129.0 | Ar-CH (ortho to C=O) |

| ~118.0 | Ar-C (ipso to C=O) |

| ~111.0 | Ar-CH (ortho to N(CH₂CH₃)₂) |

| ~44.5 | -N(CH₂CH₃)₂ |

| ~12.5 | -N(CH₂CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretch (hydrazide NH₂) |

| 3200 - 3300 | Medium | N-H stretch (amide N-H) |

| 2850 - 2970 | Medium-Strong | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1600 | Strong | C=C stretch (aromatic) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1280 | Strong | C-N stretch |

Mass Spectrometry (MS)

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 207.1372 | [M]⁺ (Molecular Ion) |

| 178 | [M - NHNH₂]⁺ |

| 149 | [M - C(=O)NHNH₂]⁺ |

| 120 | [M - N(CH₂CH₃)₂]⁺ |

Experimental Protocol: Synthesis of 4-(Diethylamino)benzohydrazide

This protocol describes a general two-step synthesis of 4-(Diethylamino)benzohydrazide starting from 4-(Diethylamino)benzoic acid.

Step 1: Esterification of 4-(Diethylamino)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(Diethylamino)benzoic acid in an excess of absolute methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(diethylamino)benzoate. This ester can be purified further by column chromatography if necessary.

Step 2: Hydrazinolysis of Methyl 4-(diethylamino)benzoate

-

Reaction Setup: Dissolve the methyl 4-(diethylamino)benzoate obtained from the previous step in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Crystallization: Upon completion of the reaction, cool the mixture in an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 4-(Diethylamino)benzohydrazide.

Visualizations

Caption: Synthetic pathway for 4-(Diethylamino)benzohydrazide.

Caption: Workflow for spectroscopic analysis.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Reducing Sugars using 4-(Diethylamino)benzohydrazide Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of reducing sugars using pre-column derivatization with 4-(Diethylamino)benzohydrazide followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method offers a reliable approach for the analysis of monosaccharides crucial in various research, development, and quality control settings within the pharmaceutical and biotechnology industries.

Introduction

The quantitative analysis of carbohydrates, particularly reducing sugars, is of paramount importance in biopharmaceutical research and development. These molecules are fundamental components of many therapeutic glycoproteins, and their accurate quantification is critical for product characterization, consistency, and stability studies. Due to the lack of a suitable chromophore, the direct detection of sugars by UV-Vis spectrophotometry at low concentrations is challenging. Derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance detection sensitivity and selectivity. 4-(Diethylamino)benzohydrazide is a derivatizing agent that reacts with the aldehyde or ketone group of reducing sugars to form a stable hydrazone with strong UV absorbance, enabling sensitive quantification by HPLC.

Principle of the Method

The derivatization reaction involves the condensation of the hydrazide group of 4-(Diethylamino)benzohydrazide with the carbonyl group of a reducing sugar in an acidic environment. This reaction forms a Schiff base which then rearranges to a stable hydrazone. The resulting derivative possesses a diethylaminobenzoyl moiety that imparts a strong UV chromophore, allowing for sensitive detection at its maximum absorption wavelength. The derivatized sugars are then separated by RP-HPLC and quantified based on the peak area relative to a standard curve.

Experimental Protocols

Materials and Reagents

-

Monosaccharide Standards: Glucose, Galactose, Mannose, Fructose, Xylose, Ribose (Sigma-Aldrich, >99% purity)

-

Derivatization Reagent: 4-(Diethylamino)benzohydrazide (synthesis required or custom synthesis)

-

Acids: Trifluoroacetic acid (TFA), Acetic acid (Glacial)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

-

Other Reagents: Anhydrous Sodium Acetate

Instrumentation

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

Analytical Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

-

pH Meter

-

Vortex Mixer

-

Heating Block or Water Bath

-

Centrifuge

Preparation of Reagents

-

Derivatization Reagent Solution (0.1 M): Dissolve an appropriate amount of 4-(Diethylamino)benzohydrazide in methanol.

-

Catalyst Solution (0.2 M Acetic Acid): Prepare by diluting glacial acetic acid in methanol.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.

-

Standard Stock Solutions (10 mM): Prepare individual stock solutions of each monosaccharide in Milli-Q water.

-

Working Standard Solutions: Prepare a mixed standard solution containing all monosaccharides at a concentration of 1 mM. Perform serial dilutions to create a set of calibration standards (e.g., 50, 100, 250, 500, 750, 1000 µM).

Derivatization Protocol

-

Sample Preparation: To 50 µL of the sugar standard or sample solution in a microcentrifuge tube, add 50 µL of the 0.1 M 4-(Diethylamino)benzohydrazide solution.

-

Catalyst Addition: Add 20 µL of the 0.2 M acetic acid catalyst solution.

-

Reaction Incubation: Vortex the mixture thoroughly and incubate at 65°C for 90 minutes in a heating block.

-